molecular formula C18H14ClNO3 B5563583 2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5563583
M. Wt: 327.8 g/mol
InChI Key: QRICOXPRSCVAFP-WJDWOHSUSA-N
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Description

This compound belongs to a class of chemical compounds known for their heterocyclic structure, containing elements such as oxygen, nitrogen, and chlorine. These compounds are often synthesized for research in various chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions starting from basic aromatic or heteroaromatic substrates. For example, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and characterized by techniques like IR, 1H NMR, 13C NMR, and mass spectral studies (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

The molecular structure is typically analyzed using techniques such as X-ray diffraction and DFT-calculated structures. For instance, the X-ray and DFT-calculated structures of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole show specific dihedral angles and intermolecular hydrogen bonds, providing insight into the spatial arrangement of atoms within the molecule (Șahin et al., 2011).

Chemical Reactions and Properties

Compounds with similar structures have been found to exhibit various chemical reactions and properties, such as lipase and α-glucosidase inhibition. These activities are usually discovered through bioassay and chemical interaction studies (Bekircan et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure can be determined through standard laboratory methods. These properties are essential for understanding the compound's behavior under different conditions.

Chemical Properties Analysis

Chemical properties include reactivity with other compounds, stability under various conditions, and the compound's ability to participate in chemical reactions. For example, the reactivity insights provided by structural analysis using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations can offer valuable information on the chemical properties of related compounds (Bakheit et al., 2023).

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural characteristics of compounds containing 4-chlorophenyl and 4-ethoxybenzyl groups, similar to the structure of 2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one. These studies focus on the synthesis techniques, crystal structure, and potential π-hole tetrel bonding interactions, contributing to our understanding of molecular interactions and assembly in the solid state. The investigations include X-ray diffraction and DFT calculations to analyze the molecular and electronic structures of such compounds (Ahmed et al., 2020).

Antimicrobial and Enzyme Inhibition Activities

Compounds derived from or structurally related to 2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one have been synthesized and evaluated for their biological activities. For instance, the synthesis of novel heterocyclic compounds has been explored for their potential lipase and α-glucosidase inhibition, showcasing the therapeutic potential of such molecules in addressing enzyme-related disorders (Bekircan et al., 2015). Additionally, antimicrobial activities of new 1,2,4-triazole derivatives highlight the relevance of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Electronic and Nonlinear Optical Properties

The exploration of electronic, nonlinear optical properties, and spectroscopic analysis of related heterocyclic compounds enriches our understanding of their physical and chemical behaviors. Such studies provide insights into the potential applications of these molecules in material science and optoelectronics, underlining the versatility of compounds with similar structural frameworks (Beytur & Avinca, 2021).

Environmental Impact and Stability

Research has also been conducted on the environmental impact and stability of benzotriazole and benzophenone UV filters, which share some structural similarities with the chemical of interest. These studies aim at understanding the occurrence, profiles, and effects of these compounds in the environment, providing valuable information for environmental science and pollution research (Zhang et al., 2011).

properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(4-ethoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-22-15-9-3-12(4-10-15)11-16-18(21)23-17(20-16)13-5-7-14(19)8-6-13/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRICOXPRSCVAFP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(4-chlorophenyl)-4-(4-ethoxybenzylidene)-1,3-oxazol-5(4H)-one

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